molecular formula C17H13N3O4 B5766936 N-1,3-benzodioxol-5-yl-2-(4-oxo-3(4H)-quinazolinyl)acetamide

N-1,3-benzodioxol-5-yl-2-(4-oxo-3(4H)-quinazolinyl)acetamide

カタログ番号 B5766936
分子量: 323.30 g/mol
InChIキー: LPKIDALORSGRAW-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-1,3-benzodioxol-5-yl-2-(4-oxo-3(4H)-quinazolinyl)acetamide, also known as BDBOA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. BDBOA is a synthetic compound that has been synthesized through various methods and has shown promising results in various scientific studies.

作用機序

N-1,3-benzodioxol-5-yl-2-(4-oxo-3(4H)-quinazolinyl)acetamide exerts its therapeutic effects through various mechanisms. It has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. N-1,3-benzodioxol-5-yl-2-(4-oxo-3(4H)-quinazolinyl)acetamide has also been shown to inhibit the activity of the enzyme histone deacetylase (HDAC), which is involved in the regulation of gene expression. Additionally, N-1,3-benzodioxol-5-yl-2-(4-oxo-3(4H)-quinazolinyl)acetamide has been shown to activate the protein kinase B (Akt) signaling pathway, which is involved in the regulation of cell survival and proliferation.
Biochemical and Physiological Effects:
N-1,3-benzodioxol-5-yl-2-(4-oxo-3(4H)-quinazolinyl)acetamide has been shown to possess various biochemical and physiological effects. It has been shown to inhibit the production of inflammatory mediators such as prostaglandins and cytokines. N-1,3-benzodioxol-5-yl-2-(4-oxo-3(4H)-quinazolinyl)acetamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, N-1,3-benzodioxol-5-yl-2-(4-oxo-3(4H)-quinazolinyl)acetamide has been shown to improve cognitive function in animal models of Alzheimer's disease.

実験室実験の利点と制限

N-1,3-benzodioxol-5-yl-2-(4-oxo-3(4H)-quinazolinyl)acetamide has several advantages and limitations for lab experiments. One advantage is that it is a synthetic compound that can be easily synthesized in the lab. Additionally, N-1,3-benzodioxol-5-yl-2-(4-oxo-3(4H)-quinazolinyl)acetamide has been shown to possess potent therapeutic properties, making it a promising candidate for further research. However, one limitation is that N-1,3-benzodioxol-5-yl-2-(4-oxo-3(4H)-quinazolinyl)acetamide has not been extensively studied in humans, and its safety and efficacy in humans are not yet known.

将来の方向性

There are several future directions for the research of N-1,3-benzodioxol-5-yl-2-(4-oxo-3(4H)-quinazolinyl)acetamide. One direction is to further investigate its potential therapeutic properties in various disease models. Another direction is to study its safety and efficacy in humans. Additionally, the development of new synthetic methods for the synthesis of N-1,3-benzodioxol-5-yl-2-(4-oxo-3(4H)-quinazolinyl)acetamide may lead to the discovery of new analogs with improved therapeutic properties.

合成法

The synthesis of N-1,3-benzodioxol-5-yl-2-(4-oxo-3(4H)-quinazolinyl)acetamide has been achieved through various methods. One of the most commonly used methods is the reaction of 2-(4-oxo-3(4H)-quinazolinyl)acetic acid with 1,3-benzodioxole in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).

科学的研究の応用

N-1,3-benzodioxol-5-yl-2-(4-oxo-3(4H)-quinazolinyl)acetamide has been studied for its potential therapeutic properties in various scientific studies. It has been shown to possess anti-inflammatory, anti-cancer, and anti-viral properties. N-1,3-benzodioxol-5-yl-2-(4-oxo-3(4H)-quinazolinyl)acetamide has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease.

特性

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-(4-oxoquinazolin-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O4/c21-16(19-11-5-6-14-15(7-11)24-10-23-14)8-20-9-18-13-4-2-1-3-12(13)17(20)22/h1-7,9H,8,10H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPKIDALORSGRAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)CN3C=NC4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1,3-benzodioxol-5-yl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。